molecular formula C10H15N5O4 B024513 7-(2,3-Dihydroxypropyl)-8-aminotheophylline CAS No. 111038-25-6

7-(2,3-Dihydroxypropyl)-8-aminotheophylline

Cat. No. B024513
M. Wt: 269.26 g/mol
InChI Key: GYPQWFJSLDOPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-Dihydroxypropyl)-8-aminotheophylline, also known as DPAT, is a chemical compound that belongs to the family of xanthine derivatives. DPAT has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

7-(2,3-Dihydroxypropyl)-8-aminotheophylline binds to the A1 adenosine receptor with high affinity and specificity, leading to the activation of downstream signaling pathways. The activation of A1 adenosine receptors inhibits the activity of adenylyl cyclase, resulting in a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels. The activation of potassium channels hyperpolarizes the cell membrane and reduces the excitability of neurons.

Biochemical And Physiological Effects

7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been shown to have a variety of biochemical and physiological effects in different systems. In the central nervous system, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been found to reduce the release of glutamate and dopamine, inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, and enhance the activity of gamma-aminobutyric acid (GABA) receptors. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been shown to reduce the infarct size and improve the neurological outcome in animal models of stroke.

Advantages And Limitations For Lab Experiments

7-(2,3-Dihydroxypropyl)-8-aminotheophylline has several advantages for lab experiments, including its high selectivity and potency for the A1 adenosine receptor, its well-characterized mechanism of action, and its ability to modulate multiple signaling pathways. However, 7-(2,3-Dihydroxypropyl)-8-aminotheophylline also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-aminotheophylline, including the development of more potent and selective A1 adenosine receptor agonists, the investigation of the role of adenosine receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline in stroke and other neurological disorders. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline action.

Synthesis Methods

7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be synthesized by reacting theophylline with glycidol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline. The purity and yield of 7-(2,3-Dihydroxypropyl)-8-aminotheophylline can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-8-aminotheophylline has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline is a selective agonist of the A1 adenosine receptor, which is involved in the regulation of cardiovascular, respiratory, and central nervous system functions. 7-(2,3-Dihydroxypropyl)-8-aminotheophylline has also been used to study the effects of adenosine receptor activation on neurotransmitter release, synaptic plasticity, and behavior.

properties

CAS RN

111038-25-6

Product Name

7-(2,3-Dihydroxypropyl)-8-aminotheophylline

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H15N5O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3,(H2,11,12)

InChI Key

GYPQWFJSLDOPMK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(CO)O

synonyms

8-amino-7-(2,3-dihydroxypropyl)-1,3-dimethyl-purine-2,6-dione

Origin of Product

United States

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